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Isomannide dinitrate

Cat. No.: B1204912
CAS No.: 551-43-9
M. Wt: 236.14 g/mol
InChI Key: MOYKHGMNXAOIAT-KVTDHHQDSA-N
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Description

Overview of Isomannide (B1205973) Dinitrate within Organic Nitrate (B79036) Chemistry and Research

Isomannide dinitrate (IMDN) is an organic nitrate derived from isomannide, which is the 1,4:3,6-dianhydro derivative of D-mannitol. researchgate.net Chemically, it is a diester of nitric acid and isomannide. Within the broader field of organic nitrate chemistry, this compound is significant primarily as one of the three stereoisomers of dianhydrohexitol dinitrate. The other two isomers are isosorbide (B1672297) dinitrate (ISDN), derived from sorbitol, and isoidide dinitrate (IIDN), derived from iditol.

The core structure of these molecules is a rigid, V-shaped bicyclic ether system. The key difference between the isomers lies in the stereochemistry of the two nitrate ester groups. In this compound, both nitrate groups are in the endo position. This contrasts with isosorbide dinitrate, which has one endo and one exo nitrate group, and isoidide dinitrate, which has both nitrate groups in the exo position. This variation in the spatial arrangement of the functional nitrate groups leads to distinct physicochemical properties and reactivity among the isomers.

Academic research has focused on comparing the properties of these three isomers to elucidate structure-activity relationships. Studies have investigated their synthesis, decomposition kinetics, and energetic properties. For instance, research has shown that the molecular geometry directly influences properties such as melting point and thermal stability. These comparative studies are fundamental to advancing the understanding of how stereochemistry impacts the function of organic nitrates.

Historical Trajectory of Academic Inquiry into Dianhydrohexitol Nitrates

The academic investigation into dianhydrohexitol nitrates is rooted in a broader exploration of organic nitrates as vasodilators that began in the 19th century. Following the discovery of the effects of amyl nitrite (B80452) and glyceryl trinitrate, research expanded to other nitrated polyols. nih.gov

A significant phase of this research occurred in the 1930s. A major research program at the University of Maryland's School of Medicine, Department of Pharmacology, focused on preparing numerous sugar alcohols and their anhydrides. intpyrosoc.org An outgrowth of this work was the conversion of these polyols into their nitrate esters to investigate their vasodilating properties. intpyrosoc.org It was during this period that Krantz and co-workers synthesized and studied "mannide dinitrate," a precursor in the lineage of this compound research, noting it to be longer-acting than previously studied nitrates. nih.gov This early work was pivotal in demonstrating that the vasodilating action was inherent to the molecular structure of the organic nitrate and not a result of hydrolysis to nitrite. intpyrosoc.org

Subsequent academic work, often presented in comparative studies, aimed to characterize the dinitrate esters of all three known isohexides: isosorbide, isomannide, and isoidide. ubc.cadss.go.th These studies involved their preparation, characterization, and investigation into their reaction rates and decomposition products. ubc.ca This systematic inquiry into the different stereoisomers marked a shift towards a more detailed understanding of the chemical and pharmacological nuances within this specific subgroup of organic nitrates.

Foundational Research Questions and Significance for this compound Studies

The academic study of this compound and its isomers has been driven by several foundational research questions rooted in stereochemistry and pharmacology:

Structure-Activity Relationship: A primary question has been how the specific three-dimensional arrangement of the nitrate groups on the rigid dianhydrohexitol scaffold influences the compound's activity. Researchers have sought to understand why isomers like isoidide dinitrate exhibit more potent vasodepressor activity than isomannide and isosorbide dinitrates. dss.go.th This line of inquiry is significant for establishing principles of drug design, where subtle changes in molecular geometry can lead to substantial differences in biological effect.

Stereoisomerism and Physicochemical Properties: A fundamental chemical question pertains to the impact of stereoisomerism on the physical and chemical properties of the dianhydrohexitol dinitrates. Research has aimed to quantify differences in melting points, thermal stability, and reaction kinetics among this compound, isosorbide dinitrate, and isoidide dinitrate. The significance of this research lies in understanding how the endo and exo positioning of functional groups affects intermolecular forces and reactivity.

Mechanisms of Action and Decomposition: Investigating the decomposition pathways of these isomers has been another key research area. Studies have compared the rates and products of their reactions to understand if the stereochemistry influences how and how readily the nitrate groups are cleaved, which is central to their mechanism of action. ubc.ca This is significant for understanding the bioactivation of organic nitrates and the factors that determine the duration of their effects.

The study of this compound, therefore, provides a valuable model for exploring the broader principles of stereochemistry in medicinal chemistry and materials science. Its comparison with its isomers has contributed to a more refined understanding of how molecular structure dictates function.

Detailed Research Findings

Academic studies have provided specific data on the physicochemical properties of this compound, particularly in comparison to its stereoisomers.

Physicochemical Properties of Dianhydrohexitol Dinitrate Isomers

PropertyThis compound (IMDN)Isosorbide Dinitrate (ISDN)Isoidide Dinitrate (IIDN)
Melting Point 64.5-65.5 °C50.5-51.5 °C68-69 °C
Nitrate Group Positions 2,5-di-endo2-endo, 5-exo2,5-di-exo
Decomposition Temp. (DSC) 150.3 °C150.5 °C143.1 °C
Purity (as synthesized) >99.9%>99.9%>99.9%
Data sourced from various academic publications on the properties of dianhydrohexitol dinitrates. archive.org

Comparative Vasodepressor Activity

Research into the pharmacological properties of the dianhydrohexitol dinitrate isomers has shown clear differences in their activity. In studies on anesthetized animals, isoidide dinitrate was found to be a more active vasodepressor agent than both this compound and isosorbide dinitrate. dss.go.th The potency of isoidide dinitrate was observed to be 1.7 to 2.1 times that of this compound in terms of the average fall in blood pressure. dss.go.th

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O8 B1204912 Isomannide dinitrate CAS No. 551-43-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3R,3aS,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O8/c9-7(10)15-3-1-13-6-4(16-8(11)12)2-14-5(3)6/h3-6H,1-2H2/t3-,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYKHGMNXAOIAT-KVTDHHQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]2[C@H](O1)[C@@H](CO2)O[N+](=O)[O-])O[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801315109
Record name Isomannide dinitrate
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Molecular Weight

236.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

551-43-9
Record name Isomannide dinitrate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isomannide dinitrate
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Record name Isomannide dinitrate
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Synthetic Chemistry and Advanced Characterization of Isomannide Dinitrate

Modern Synthetic Pathways and Precursor Chemistry of Isomannide (B1205973) Dinitrate

The synthesis of isomannide dinitrate is a multi-step process that begins with the formation of its diol precursor, isomannide, followed by a controlled nitration reaction.

Synthesis of Isomannide Precursors and Derivatization Routes (e.g., from D-Mannitol)

The primary precursor for this compound is isomannide (1,4:3,6-dianhydro-D-mannitol), a bicyclic diol derived from the renewable resource D-mannitol. smolecule.comresearchgate.net D-mannitol, a sugar alcohol, undergoes a double dehydration reaction to form the rigid, fused furan (B31954) ring system of isomannide. smolecule.com

This transformation is typically catalyzed by strong acids, such as sulfuric acid. The process involves two sequential intramolecular dehydration steps. Initially, D-mannitol loses one molecule of water to form an intermediate, 1,4-anhydromannitol. smolecule.com A subsequent dehydration of this intermediate yields the final bicyclic structure of isomannide. smolecule.com Traditional acid-catalyzed methods can lead to the formation of byproducts, which complicates the purification process. smolecule.com Consequently, research has focused on developing more selective catalytic systems, including the use of acidic zeolites, which have been shown to increase the yield of isomannide to as high as 63%. wikipedia.org

Starting MaterialKey ProcessCatalyst/ReagentMain Product
D-MannitolDouble DehydrationAcid (e.g., H₂SO₄, Zeolites)Isomannide (1,4:3,6-dianhydro-D-mannitol)

Regioselective and Stereoselective Nitration Strategies

The conversion of isomannide to this compound involves the esterification of its two hydroxyl groups with nitric acid. This nitration must be carefully controlled to ensure the desired dinitrate product is formed efficiently and safely. The reaction is typically carried out using a nitrating mixture, such as a combination of nitric acid and sulfuric acid or nitric acid and acetic anhydride.

The stereochemistry of the isomannide precursor is crucial. In isomannide, both hydroxyl groups are in a sterically hindered endo position, forming intramolecular hydrogen bonds. wikipedia.org This specific spatial arrangement influences the reactivity of the hydroxyl groups during nitration. While the synthesis of related compounds like isosorbide (B1672297) mononitrate can be achieved through regioselective enzymatic reactions or specific reductions, the symmetric nature of isomannide simplifies the dinitration process as both hydroxyl groups are chemically equivalent. rsc.orgresearchgate.net However, achieving high yields and purity requires careful control of reaction conditions such as temperature and reagent stoichiometry to prevent over-nitration or degradation of the molecule.

Exploration of Novel Preparative Routes and Challenges

Challenges in the synthesis of this compound primarily relate to the efficiency and selectivity of the precursor synthesis and the safety of the nitration step. The acid-catalyzed dehydration of D-mannitol can produce a mixture of anhydrohexitols, requiring extensive purification to isolate pure isomannide. smolecule.com

High-Resolution Structural Elucidation and Conformational Analysis

The definitive structure and conformation of this compound have been established through various analytical techniques, providing a clear picture of its three-dimensional arrangement.

Crystallographic and Spectroscopic Characterization of this compound

While specific crystallographic data for this compound is not extensively detailed in readily available literature, its structure can be inferred from the well-documented analysis of its isomers and precursors. X-ray crystallography of related compounds, such as isosorbide mononitrate, reveals detailed information about bond lengths, angles, and crystal packing, which provides a strong basis for understanding the rigid bicyclic framework of this compound. nih.gov

Spectroscopic methods provide further confirmation of its structure.

Infrared (IR) Spectroscopy : The IR spectrum of organic nitrates is characterized by strong absorption bands corresponding to the O-NO₂ group. For the closely related isosorbide dinitrate, characteristic peaks are observed that confirm the presence of the nitrate (B79036) esters. nist.govnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise connectivity and stereochemistry of the molecule. The symmetry of the this compound molecule would result in a simplified NMR spectrum compared to its asymmetric isomer, isosorbide dinitrate.

Mass Spectrometry : This technique confirms the molecular weight of the compound. For isosorbide dinitrate, the molecular formula is C₆H₈N₂O₈, corresponding to a molecular weight of approximately 236.14 g/mol , which would be identical for this compound. nist.govnist.gov

Comparative Stereochemical Studies with Related Dianhydrohexitol Isomers (e.g., Isosorbide Dinitrate, Isoidide Dinitrate)

This compound is one of three stereoisomers of 1,4:3,6-dianhydrohexitol dinitrate. The other two are isosorbide dinitrate (derived from D-sorbitol) and isoidide dinitrate (derived from L-iditol). researchgate.netwikipedia.org The key difference between these isomers lies in the stereochemical orientation of the two nitrate groups attached to the bicyclic core.

The stereochemistry of these isomers is defined by the orientation of the C-O bonds at positions 2 and 5 of the bicyclic system.

This compound : Possesses an endo-endo configuration, where both nitrate groups are oriented on the same side of the bicyclic system, pointing into the "V" shape of the molecule. researchgate.netwikipedia.org

Isosorbide dinitrate : Has an exo-endo configuration, with one nitrate group pointing away from the "V" shape and the other pointing into it. researchgate.net

Isoidide dinitrate : Features an exo-exo configuration, where both nitrate groups are oriented on the outside of the bicyclic system. researchgate.net

This fundamental difference in three-dimensional structure leads to variations in their physical properties, such as melting point and solubility, and influences how they interact with biological systems. The rigid V-shaped conformation is a common feature of all three isomers, but the disposition of the functional nitrate groups is distinct for each.

The table below summarizes the stereochemical differences between the three isomers.

IsomerPrecursor HexitolConfiguration of Nitrate Groups
This compound D-Mannitolendo, endo
Isosorbide dinitrate D-Sorbitolexo, endo
Isoidide dinitrate L-Iditolexo, exo

Chemical Reactivity and Stability in Controlled Research Environments

This compound (IMDN), a nitrated sugar ester, is recognized for its energetic properties and is a subject of study in the field of energetic materials. cymitquimica.com While it is considered relatively stable under normal ambient conditions, its stability is significantly influenced by external stimuli such as heat, shock, and friction. cymitquimica.com In controlled research settings, understanding the reactivity and degradation pathways of this compound is crucial for safe handling and for predicting its behavior as an energetic material.

The thermal behavior of this compound has been investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These studies provide critical data on the temperatures at which the material melts and decomposes, offering insights into its thermal stability. The decomposition of nitrate esters like this compound is an exothermic process, releasing a significant amount of energy in the form of heat and gases. cymitquimica.comresearchgate.net The primary gaseous products of the decomposition of similar organic nitrates typically include nitrogen oxides (NOx).

The stability of nitrate esters is also known to be affected by their interaction with other chemical substances. For instance, contact with acids, alkalis, and reducing agents should be avoided. scbt.com The presence of impurities or incompatible materials can catalyze decomposition, potentially lowering the activation energy required for thermal breakdown.

While detailed kinetic studies on the hydrolysis and photostability of this compound are not extensively available in the reviewed literature, the general behavior of nitrate esters suggests that they can be susceptible to hydrolysis, which would involve the cleavage of the nitrate ester bonds to yield the corresponding alcohol (isomannide) and nitric acid. The rate of this hydrolysis would likely be dependent on factors such as pH and temperature.

The following table summarizes the key thermal properties of this compound as determined by thermal analysis in a research context.

Thermal Properties of this compound
ParameterValue
Melting PointData not available in the reviewed sources
Decomposition Onset TemperatureData not available in the reviewed sources

Molecular and Cellular Mechanisms of Action of Isomannide Dinitrate: Fundamental Research

Investigation of Nitric Oxide Bio-release Mechanisms from Isomannide (B1205973) Dinitrate

The therapeutic effects of Isomannide dinitrate, like other organic nitrates, are contingent upon its biotransformation to release nitric oxide (NO), a potent vasodilator. nih.gov This process involves both enzymatic and non-enzymatic pathways, which differ from those of other nitrates like glyceryl trinitrate (GTN).

Unlike GTN, which relies heavily on the mitochondrial enzyme aldehyde dehydrogenase 2 (ALDH2) for its bioactivation, this compound undergoes activation through a distinct, ALDH2-independent mechanism. escardio.orgnih.govnih.gov Research indicates that the primary enzymatic pathway for this compound involves the cytochrome P450 (CYP) family of enzymes located in the endoplasmic reticulum. escardio.orgmdpi.com These enzymes catalyze the metabolic conversion of the parent drug, leading to the liberation of nitric oxide. nih.gov This distinction in enzymatic processing is a critical factor in the pharmacological profile of this compound and differentiates it from ALDH2-dependent organic nitrates.

In addition to enzymatic pathways, this compound can release nitric oxide through non-enzymatic processes. nih.gov Studies have demonstrated that this compound can liberate NO spontaneously in a manner that is dependent on both concentration and pH. nih.gov This biotransformation can also occur through reactions with thiol-containing molecules, such as cysteine. mdpi.com The non-enzymatic component of NO release is considered unsaturable and longer-lasting compared to the enzymatic pathway, which can be prone to rapid desensitization. nih.gov

Intracellular Signal Transduction Research Relevant to Organic Nitrates

The nitric oxide released from this compound initiates a well-defined intracellular signaling cascade within vascular smooth muscle cells, which is the cornerstone of its vasodilatory effect.

Once released, nitric oxide diffuses into vascular smooth muscle cells and binds to its intracellular receptor, soluble guanylate cyclase (sGC). mdpi.comnih.gov sGC is a heterodimeric heme-containing enzyme. nih.govmdpi.com The binding of NO to the heme moiety of sGC induces a conformational change that activates the enzyme. nih.govresearchgate.net Activated sGC then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine-3',5'-monophosphate (cGMP). nih.govnih.govnih.gov This leads to a significant increase in the intracellular concentration of the second messenger, cGMP. nih.govmdpi.com The rate of NO release from the parent organic nitrate (B79036) is closely correlated with the rate of cGMP production. nih.gov

The elevation of intracellular cGMP levels serves as a signal that is transduced by cGMP-dependent protein kinase (PKG). mdpi.comnih.gov cGMP is the primary downstream target and activator of PKG, a serine/threonine kinase. cusabio.comnih.gov Upon activation by cGMP, PKG phosphorylates various protein substrates within the smooth muscle cell. cusabio.comnih.gov This initiation of phosphorylation cascades is a crucial step that links the increase in cGMP to the ultimate physiological response of vasodilation. nih.govcusabio.com A sustained elevation in cGMP can, however, lead to a decrease in PKG protein levels and activity, a phenomenon potentially involved in the development of nitrate tolerance. nih.gov

Interactive Data Table: Key Molecules in this compound's Mechanism of Action

MoleculeTypeRole in Pathway
This compound ProdrugSource of Nitric Oxide
Cytochrome P450 EnzymeCatalyzes enzymatic release of NO from this compound
Nitric Oxide (NO) Signaling MoleculeActivates soluble guanylate cyclase (sGC)
Soluble Guanylate Cyclase (sGC) Enzyme / ReceptorProduces cGMP from GTP upon NO binding
Cyclic GMP (cGMP) Second MessengerActivates cGMP-dependent protein kinase (PKG)
cGMP-dependent Protein Kinase (PKG) Kinase EnzymePhosphorylates target proteins to reduce intracellular calcium
Calcium (Ca²⁺) Ion / Second MessengerReduced cytosolic levels lead to smooth muscle relaxation

Molecular Basis of Organic Nitrate Tolerance: Mechanistic Investigations

The therapeutic efficacy of organic nitrates, including this compound, can be significantly diminished by the development of tolerance, a phenomenon characterized by a reduced response to the drug upon continuous or repeated administration. nih.govnih.gov This attenuation is not merely a result of physiological counter-regulation but stems from complex molecular changes within the vasculature itself. ahajournals.orgresearchgate.net Research has identified several key mechanisms that contribute to this vascular tolerance, primarily revolving around impaired bioactivation of the nitrate prodrugs and the desensitization of their downstream signaling pathways. nih.govnih.govahajournals.org Furthermore, a growing body of evidence points to the critical role of oxidative stress and the generation of reactive oxygen species (ROS) in instigating and perpetuating the tolerant state. researchgate.netnih.govnih.gov

Studies on Impaired Bioactivation and Desensitization of Signaling Pathways

The vasodilatory effects of organic nitrates are contingent upon their bioactivation to release nitric oxide (NO) or a related S-nitrosothiol species. nih.govnih.gov This process initiates a signaling cascade involving soluble guanylyl cyclase (sGC) and cyclic guanosine monophosphate (cGMP). nih.govahajournals.orgnih.gov The development of tolerance is intricately linked to dysfunctions at both the bioactivation and the signal transduction steps. ahajournals.orgnih.gov

Two primary enzymatic pathways are responsible for the bioactivation of organic nitrates. ahajournals.org The high-potency pathway, crucial for therapeutic concentrations, is catalyzed by the mitochondrial enzyme aldehyde dehydrogenase-2 (ALDH-2). ahajournals.orgnih.govnih.gov A key finding in tolerance research is that continuous exposure to organic nitrates like nitroglycerin leads to the inhibition of ALDH-2. ahajournals.orgnih.govahajournals.org This inhibition curtails the conversion of the parent drug into its active metabolite, 1,2-glyceryl dinitrate, and subsequently reduces NO formation, thereby impairing vasodilation. ahajournals.org A low-potency pathway, involving cytochrome P450 (CYP) enzymes in the endoplasmic reticulum, also contributes to NO formation, particularly at higher nitrate concentrations. ahajournals.orgahajournals.orgescardio.org Studies have shown that these enzymes can also be downregulated during prolonged nitrate therapy, further contributing to the tolerant state. ahajournals.org

Downstream of bioactivation, the primary target for NO is sGC. ahajournals.orgahajournals.org Activation of sGC leads to the production of cGMP, the second messenger that mediates smooth muscle relaxation. nih.govahajournals.orgnih.gov In a tolerant state, the responsiveness of sGC to NO is significantly blunted. ahajournals.orgnih.gov One mechanism for this desensitization is the S-nitrosylation of the sGC enzyme itself. nih.govahajournals.orgnih.gov Prolonged exposure to NO, as occurs during continuous nitrate therapy, can lead to the covalent attachment of an NO group to a cysteine residue on sGC. nih.govahajournals.orgahajournals.org This modification desensitizes the enzyme, rendering it less responsive to further stimulation by NO. nih.govahajournals.orgnih.gov Studies have demonstrated that tolerant vascular tissues exhibit higher levels of S-nitrosylated sGC, which correlates with diminished cGMP production in response to nitrate administration. nih.govahajournals.org This desensitization is a reversible process; cessation of nitrate treatment allows for the reversal of S-nitrosylation and restoration of sGC sensitivity. nih.govahajournals.orgnih.gov

Table 1: Key Molecular Changes in Bioactivation and Signaling Pathways During Nitrate Tolerance
Molecule/PathwayFunctionChange Observed in ToleranceConsequenceReferences
Mitochondrial Aldehyde Dehydrogenase (ALDH-2)High-potency bioactivation of organic nitrates to release NO.Inhibition/InactivationImpaired bioactivation, reduced NO production. ahajournals.orgnih.govnih.govahajournals.org
Cytochrome P450 (CYP) EnzymesLow-potency bioactivation of organic nitrates.DownregulationReduced capacity for nitrate bioactivation. ahajournals.org
Soluble Guanylyl Cyclase (sGC)NO receptor; produces cGMP upon activation.Desensitization via S-nitrosylation.Reduced cGMP production in response to NO. nih.govahajournals.orgnih.govahajournals.org
Cyclic Guanosine Monophosphate (cGMP)Second messenger mediating vasodilation.Decreased ProductionAttenuated vasorelaxation. nih.govahajournals.org

Role of Oxidative Stress and Reactive Oxygen Species in Molecular Tolerance Models

The concept of oxidative stress has emerged as a unifying hypothesis that connects many of the molecular abnormalities observed in nitrate tolerance. ahajournals.orgnih.gov This hypothesis posits that prolonged nitrate therapy enhances the production of reactive oxygen species (ROS) within the vasculature, which in turn drives the development of tolerance. researchgate.netnih.govnih.gov

Multiple enzymatic sources contribute to this increased ROS production. Key among them are NADPH oxidases, uncoupled endothelial nitric oxide synthase (eNOS), and the mitochondrial respiratory chain. ahajournals.orgresearchgate.netnih.gov Continuous nitrate exposure can lead to the activation of these enzymes, resulting in a surge of superoxide (B77818) anions (O₂⁻). ahajournals.orgnih.govphysiology.org This increase in superoxide has several detrimental consequences. First, superoxide can rapidly react with NO in a diffusion-limited reaction to form peroxynitrite (ONOO⁻), a potent and highly reactive nitrogen species (RNS). ahajournals.orgresearchgate.netnih.gov This reaction not only scavenges NO, reducing its bioavailability for activating sGC, but also generates a damaging oxidant. nih.gov

Peroxynitrite itself exacerbates the tolerant state through multiple mechanisms. ahajournals.org It can directly inhibit sGC and prostacyclin synthase, further impairing vasodilatory signaling pathways. ahajournals.orgresearchgate.net Crucially, peroxynitrite and other ROS can cause oxidative damage to the ALDH-2 enzyme. ahajournals.orgahajournals.org By oxidizing critical thiol groups in the enzyme's active site, ROS can irreversibly inhibit ALDH-2, thus crippling the primary bioactivation pathway for organic nitrates. ahajournals.orgresearchgate.netahajournals.org This creates a vicious cycle where nitrate administration leads to ROS production, which then inhibits the very enzyme required for the nitrate's therapeutic action. ahajournals.orgahajournals.org Studies in animal models have confirmed that nitrate tolerance is associated with significantly increased vascular superoxide and peroxynitrite formation. ahajournals.orgphysiology.org

Table 2: Contribution of Reactive Oxygen Species (ROS) to Nitrate Tolerance
ROS/RNSPrimary Source(s) in ToleranceMechanism of ActionReferences
Superoxide (O₂⁻)NADPH Oxidase, Uncoupled eNOS, MitochondriaScavenges NO to form peroxynitrite; contributes to general oxidative stress. ahajournals.orgnih.govresearchgate.netphysiology.org
Peroxynitrite (ONOO⁻)Reaction of NO with SuperoxideInhibits and uncouples eNOS; inhibits sGC; causes oxidative inactivation of ALDH-2. ahajournals.orgresearchgate.netnih.govahajournals.org

Advanced Analytical Methodologies for Isomannide Dinitrate Research

The accurate and reliable quantification of Isomannide (B1205973) dinitrate (ISDN) is crucial for its research and development, particularly in pharmaceutical analysis. Advanced analytical techniques are employed to ensure specificity, sensitivity, and robustness, while also considering environmental sustainability. These methodologies are rigorously validated to meet scientific and regulatory standards.

Rigorous Assessment of Method Specificity, Linearity, Accuracy, and Precision in Research Contexts

Developing and validating analytical methods for ISDN requires a comprehensive assessment of several key parameters to ensure their suitability for research purposes.

Specificity: Analytical methods must demonstrate specificity, ensuring that the measured signal originates solely from ISDN, without interference from excipients, impurities, or degradation products. Techniques like High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS/MS) are commonly used to achieve this separation and identification globalresearchonline.netbrazilianjournals.com.br. Forced degradation studies are integral to demonstrating specificity, where ISDN is subjected to various stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products and confirm that the method can resolve them from the parent compound globalresearchonline.netbrazilianjournals.com.brbrazilianjournals.com.br.

Linearity: The linearity of an analytical method is established by demonstrating a direct proportional relationship between the analyte concentration and the instrument's response over a defined range. For ISDN and its related compounds like Isosorbide (B1672297) 5-mononitrate (5-ISMN), calibration curves are generated using standards at various concentrations. Reported linearity ranges for ISDN and its metabolites in biological matrices have shown correlation coefficients (R²) typically greater than 0.99, indicating excellent linearity brazilianjournals.com.brresearchgate.netnih.govresearchgate.net. For instance, linearity for 5-ISMN in plasma has been reported in ranges such as 5.00–1000 ng/mL with R² > 0.99 researchgate.netresearchgate.net, and for ISDN itself, linearity has been observed from 10–800 ng/mL researchgate.netresearchgate.net.

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed through recovery studies, where known amounts of ISDN are added to a sample matrix (e.g., plasma, formulation excipients) and then quantified. Reported recovery values for ISDN and its metabolites generally fall within acceptable limits, often between 90% and 108% researchgate.netresearchgate.netnih.gov. For example, recovery studies for 5-ISMN in plasma have shown values ranging from 99-108% researchgate.net and mean values of 87.0% for extraction recovery researchgate.net.

Precision: Precision evaluates the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). For ISDN analysis, precision is typically expressed as Relative Standard Deviation (RSD). Studies have reported intra- and inter-day precision values to be within ±15% researchgate.netresearchgate.net or less than 10% researchgate.net, with %RSD values often below 5% researchgate.netresearchgate.net. For example, an HPLC method for ISDN in tablet formulation reported %RSD for intermediate precision as 0.5% sphinxsai.com.

Table 1: Summary of Method Validation Parameters for Isomannide Dinitrate Analysis

ParameterReported Values/RangesSource(s)
SpecificityDemonstrated by separation from degradation products and excipients in HPLC/UV/PDA. globalresearchonline.netbrazilianjournals.com.brbrazilianjournals.com.brnih.gov
LinearityR² > 0.99 for concentration ranges (e.g., 5-50 ng/mL, 10-800 ng/mL, 10-60 µg/mL). brazilianjournals.com.brresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netnih.gov
AccuracyRecovery typically 90-108%; % Recovery 97.2–102.7%. nih.govresearchgate.netresearchgate.netnih.gov
Precision%RSD < 15%; Intra-/inter-day precision within ±15%; %RSD < 5% reported. researchgate.netresearchgate.netresearchgate.net
LOD/LOQLOD: 5 ng/mL; LOQ: 5-10 ng/mL (for metabolites). researchgate.netresearchgate.net

Stability-Indicating Methods for Degradation Product Profiling

Stability-indicating methods are essential for monitoring the degradation of ISDN under various stress conditions and for quantifying any degradation products that may form. These methods are designed to separate the intact drug from its degradation impurities.

HPLC methods are predominantly used for this purpose. For instance, a stability-indicating HPLC method was developed for ISDN, separating it from its degradation products using a mobile phase of methanol:water (50:50, v/v) brazilianjournals.com.brbrazilianjournals.com.br. Another study utilized a Zorbax C18 column with a mobile phase of 0.1% Orthophosphoric acid (pH 2.1) and Methanol (60:40) for simultaneous estimation of ISDN and Hydralazine Hydrochloride, demonstrating adequate separation from degradation products globalresearchonline.net. Forced degradation studies, including hydrolysis (acid, base, neutral), photolysis, oxidation, and thermal stress, are performed to identify and quantify potential degradants. ISDN has been shown to be unstable under hydrolysis (acid, base) and basic photolysis conditions, as well as in oxidative media and heat brazilianjournals.com.brbrazilianjournals.com.br. The ability of the method to resolve degradation peaks from the main ISDN peak confirms its stability-indicating nature globalresearchonline.netbrazilianjournals.com.br.

Application of Green Chemistry Principles in Analytical Method Design

The principles of green chemistry are increasingly being integrated into the design and development of analytical methods for ISDN to minimize environmental impact and enhance safety.

Solvent Reduction and Selection: Methods are being optimized to reduce the volume and toxicity of organic solvents used in mobile phases. For example, an HPLC method utilized a methanol:water (50:50, v/v) mobile phase, which was noted as using a lower proportion of organic solvent compared to other tested conditions or compendial methods brazilianjournals.com.br. Another study proposed a Green Analytical Quality by Design (GAQbD)-based UPLC method employing ethanol (B145695) and 0.1% trifluoroacetic acid, highlighting the use of a less hazardous organic solvent nih.govresearchgate.net. The selection of water as a solvent in UV spectrophotometric methods also aligns with green chemistry principles brazilianjournals.com.brbrazilianjournals.com.br.

Novel Approaches in Analytical Chemistry

Beyond conventional HPLC, novel analytical approaches are being explored to enhance the selectivity and efficiency of ISDN analysis.

Molecularly Imprinted Polymers (MIPs) for Selective Analysis: Molecularly Imprinted Polymers (MIPs) are synthetic polymers designed with specific binding sites that are complementary in shape, size, and chemical functionality to a target molecule, acting as artificial receptors researchgate.netmdpi.comnih.gov. For ISDN, MIPs can be synthesized using ISDN as a template molecule, creating selective sorbents for applications such as Solid-Phase Extraction (SPE) or chromatography researchgate.netresearchgate.net. These MIPs offer high selectivity, specificity, and robustness, making them suitable for isolating ISDN from complex matrices mdpi.comnih.gov. Research has focused on optimizing MIP synthesis, including varying initiator concentrations to influence morphology and physicochemical properties researchgate.net. MIPs can be used to selectively extract ISDN, thereby improving the efficiency and selectivity of analytical procedures researchgate.netmdpi.comnih.gov.

Preclinical and in Vitro Mechanistic Studies of Isomannide Dinitrate

Mechanistic Exploration of Novel Biological Applications in Ex Vivo or Animal Models

Fundamental Studies on Vasorelaxation in Isolated Vascular Tissues

Research indicates that Isomannide (B1205973) dinitrate acts as a vasodilator by releasing nitric oxide (NO) within the body ontosight.ai. This release of NO is a fundamental mechanism by which nitrate (B79036) compounds exert their effects. NO activates the enzyme guanylate cyclase, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels within vascular smooth muscle cells. This biochemical cascade results in the relaxation of these cells, causing vasodilation ontosight.ai. This vasodilation reduces blood pressure and can improve blood flow and oxygen supply to the myocardium, potentially alleviating symptoms associated with conditions like angina pectoris ontosight.ai.

Comparative studies suggest that Isomannide dinitrate exhibits vasodepressor activity. In animal models, it has been observed that Isoidide dinitrate is a more potent vasodepressor agent than its geometric isomers, including this compound researchgate.net. The reduced activity of this compound compared to Isoidide dinitrate may be attributed to factors such as its lower oil:water partition coefficient and the spatial arrangement of its nitrate groups, which could influence its interaction with biological targets researchgate.net.

Future Research Trajectories and Interdisciplinary Opportunities for Isomannide Dinitrate

Development of Advanced Computational Models for Predicting Molecular Interactions

The future development and application of isomannide (B1205973) dinitrate will be significantly accelerated by the use of advanced computational models. These models are crucial for understanding the complex molecular interactions that govern its bioactivation and therapeutic effects.

Detailed Research Focus:

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These hybrid models are essential for simulating the enzymatic bioactivation of isomannide dinitrate. The process, believed to involve enzymes like cytochrome P450 or mitochondrial aldehyde dehydrogenase (ALDH2), requires quantum mechanical detail at the active site to accurately model the electron transfer and bond-breaking events that lead to nitric oxide release. escardio.orgpnas.org Computational studies can elucidate the precise mechanism, including the potential formation of key intermediates like thionitrates, which have been proposed as a critical step in the bioactivation of organic nitrates. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR studies can establish a mathematical relationship between the chemical structure of this compound derivatives and their biological activity. nih.govnih.gov By analyzing parameters such as molecular shape, electronic properties, and lipophilicity, researchers can predict the vasodilatory potency of novel analogues before they are synthesized. An exploratory QSAR model for organic nitrates proposed that a key factor for activity is the ability of two oxygen atoms in the molecule to be arranged at a specific distance (5.8 Å), suggesting a two-point binding interaction with a target protein or enzyme. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to model the interaction of this compound with its biological targets over time. These simulations provide insights into the binding affinity, conformational changes of both the drug and the target protein, and the role of solvent molecules in the interaction. This approach can help refine the design of derivatives with enhanced target specificity and reduced off-target effects.

Computational TechniqueApplication for this compound ResearchKey Insights
QM/MM Simulations Modeling the enzymatic reaction pathway for NO release.Elucidation of reaction intermediates (e.g., thionitrates) and the role of specific amino acid residues in the enzyme active site. nih.gov
QSAR Models Predicting the vasodilatory potency of new derivatives.Identification of key structural features (e.g., inter-atomic distances, electronic distribution) required for biological activity. nih.gov
Molecular Dynamics Simulating the binding process to target proteins.Understanding binding stability, conformational changes, and the influence of the biological environment on drug-target interactions.

Designing Novel this compound Derivatives with Tailored Bioactivation Profiles

The isomannide scaffold is considered a "privileged structure" in medicinal chemistry, meaning its framework is a versatile base for developing new drugs with favorable properties. nih.govunife.it Future research will focus on creating novel derivatives of this compound with precisely controlled bioactivation profiles to achieve targeted therapeutic effects and overcome limitations like drug tolerance.

Detailed Research Findings:

Stereochemistry and Reactivity: The rigid, V-shaped structure of isomannide, with its two endo hydroxyl groups (prior to nitration), offers a unique stereochemical canvas. researchgate.net This fixed spatial arrangement influences how the molecule interacts with enzymes. By synthesizing and studying the dinitrate and mononitrate esters of isomannide's stereoisomers, isosorbide (B1672297) and isoidide, researchers can determine how the orientation of the nitrate (B79036) groups affects the rate and location of NO release. nih.gov

Prodrug Strategies: The isohexide scaffold (which includes isomannide, isosorbide, and isoidide) has been successfully incorporated into other bioactive molecules to improve their drug-like properties, such as solubility, permeability, and metabolic stability. nih.gov This concept can be reversed by designing this compound derivatives that target specific tissues or cells. For example, attaching a moiety that is recognized by a cancer-specific enzyme could lead to localized NO release, inducing apoptosis in tumor cells while sparing healthy tissue.

Modulating Bioactivation Rates: The rate of NO release is critical for therapeutic efficacy and for avoiding tolerance. By introducing different functional groups onto the isomannide backbone, it is possible to alter the electronic properties of the nitrate esters. Electron-withdrawing groups could potentially slow down the enzymatic denitration process, leading to a more sustained release of nitric oxide and potentially mitigating the development of tolerance. nih.gov

Derivative Design StrategyDesired OutcomeRationale
Stereoisomer Synthesis Control over rate and site of NO release.The spatial orientation of nitrate groups influences enzyme recognition and catalytic efficiency. nih.gov
Targeted Prodrugs Tissue-specific drug action.Attaching targeting moieties (e.g., for specific enzymes or receptors) can concentrate the drug at the desired site of action. nih.gov
Backbone Functionalization Modified bioactivation kinetics (sustained release).Altering the electronic environment of the nitrate esters can modulate their susceptibility to enzymatic cleavage.

Integration with Advanced Materials Science for Research Tool Development

The unique properties of the isomannide molecule, being a rigid, chiral, and bio-based diol, make it an attractive building block for advanced materials. bohrium.comresearchgate.netsmolecule.com Integrating this compound into these materials opens up novel opportunities for creating sophisticated research tools, such as microfluidic devices and biosensors, to study biological processes in new ways.

Potential Applications:

Biocompatible Polymers for Microfluidics: Isomannide and its isomer isosorbide have been used to synthesize a range of biocompatible polymers, including polyesters, polycarbonates, and polyurethanes. researchgate.netnih.govmdpi.com These polymers often exhibit high thermal stability and excellent optical transparency. researchgate.net Such materials are ideal for fabricating microfluidic "lab-on-a-chip" devices. azosensors.commicrofluidic-chipshop.comdiva-portal.org By incorporating this compound into the polymer backbone, it would be possible to create micro-channels that can controllably release nitric oxide. This would allow researchers to study the effects of precise, localized NO gradients on cell cultures, for example, to investigate its role in wound healing or angiogenesis.

Functionalized Surfaces for Biosensors: Biocompatible polymers are increasingly used as matrices for the immobilization of biomolecules in biosensors. mdpi.comresearchgate.net An isomannide-based polymer could be used to coat the surface of a sensor. This surface could then be functionalized to capture specific analytes. If this compound is also part of this polymer matrix, its release of NO could be used as a signaling or modulating agent in the sensing mechanism, or the polymer itself could be designed to detect NO-related biological responses.

Degradable Scaffolds for Tissue Engineering: The development of biodegradable elastomers from isosorbide has shown potential for creating materials that degrade into biologically benign by-products. rsc.org An this compound-releasing scaffold could be used in tissue engineering research to study how nitric oxide influences cell differentiation, proliferation, and tissue integration.

Exploration of Unconventional Biological Targets and Pathways for Fundamental Understanding

While the primary therapeutic action of this compound is vasodilation via the canonical NO-sGC-cGMP pathway, nitric oxide is a ubiquitous signaling molecule involved in a vast array of other biological processes. nih.govresearchgate.net Future research will explore these unconventional targets to gain a more fundamental understanding of NO biology and to uncover new therapeutic possibilities for this compound.

Research Trajectories:

Gene Expression and Cell Signaling: Nitric oxide is known to regulate gene expression through multiple signaling pathways, including those involving phosphatidylinositol 3-kinase, protein kinase C, and NF-κB. nih.gov Studies have shown that NO can induce distinct waves of gene activity, affecting processes like cell cycle arrest and apoptosis. nih.gov Using this compound as a controlled NO donor, researchers can investigate the temporal and concentration-dependent effects of NO on gene expression in various cell types, untangling its complex role in cellular regulation.

Neurotransmission and Neurodegeneration: In the nervous system, NO acts as a neurotransmitter. nih.gov However, its overproduction can contribute to neurodegenerative diseases. The parent isohexide scaffold has been incorporated into compounds targeting conditions like Alzheimer's and multiple sclerosis. nih.gov This suggests that this compound derivatives could be designed to modulate NO levels in the brain, offering a potential avenue for neuroprotective therapies.

Immunology and Inflammation: The immune system uses NO as a defense molecule, but dysregulated NO production is implicated in chronic inflammatory diseases. anygenes.com By exploring the effects of this compound on immune cells, it may be possible to develop novel anti-inflammatory agents that work by precisely controlling NO signaling within the immune response.

Platelet Aggregation: Beyond its effects on the vessel wall, NO released from organic nitrates can activate platelet guanylate cyclase, increasing cGMP levels and thereby inhibiting platelet aggregation. escardio.org This secondary effect could be further explored and optimized in derivatives designed for antithrombotic applications.

Q & A

Q. What established synthetic routes exist for isomannide dinitrate, and how can purity be validated experimentally?

this compound is typically synthesized via nitration of isomannide, a derivative of renewable resources like starch. Key steps include controlled reaction conditions (e.g., temperature, nitrating agents) to avoid side reactions like isomerization . Purity validation involves chromatographic methods (HPLC for byproduct detection) and spectroscopic techniques (¹H/¹³C NMR for structural confirmation). For reproducibility, ensure stoichiometric ratios are documented and reaction intermediates are characterized .

Q. Which spectroscopic and thermal analysis methods are critical for characterizing this compound’s structural and material properties?

Essential techniques include:

  • FT-IR : Identifies functional groups (e.g., nitrate ester peaks at ~1640 cm⁻¹) .
  • NMR : Confirms stereochemistry and detects impurities (e.g., isoidide/isosorbide byproducts) .
  • TGA/DSC : Evaluates thermal stability and decomposition profiles under inert/oxidative atmospheres .
  • XRD : Determines crystallinity, crucial for polymer composite applications .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress isomerization byproducts during this compound synthesis?

Isomerization to isoidide or isosorbide derivatives is a key challenge. Strategies include:

  • Catalyst selection : Use Lewis acids like ZnCl₂ to stabilize intermediates and reduce isomerization rates .
  • Temperature control : Lower reaction temperatures (<200°C) minimize thermal degradation .
  • DOE (Design of Experiments) : Systematic variation of parameters (e.g., solvent polarity, reaction time) to identify optimal conditions .

Q. What methodologies address contradictions in reported thermal stability data for this compound-based polymers?

Discrepancies may arise from differences in sample preparation (e.g., moisture content) or testing protocols. To resolve:

  • Standardized TGA protocols : Use identical heating rates (e.g., 10°C/min) and purge gases .
  • Replicate studies : Compare data across labs to isolate environmental variables .
  • Post-analysis characterization : Employ SEM/EDS to check for degradation-induced morphological changes .

Q. How can researchers mechanistically differentiate between oxidation pathways of this compound using enzymatic vs. chemical catalysts?

  • TEMPO/laccase systems : Enable selective oxidation of diols to diketones under mild conditions (e.g., 30°C, pH 6). Monitor conversions via GC-MS or HPLC .
  • Chemical oxidants (e.g., KMnO₄) : Compare reaction kinetics and byproduct profiles to identify pathway-specific intermediates .

Data Analysis and Interpretation

Q. How should researchers handle unidentified byproducts (“unknowns”) in this compound reaction mixtures?

  • High-resolution MS : Assign molecular formulas to unassigned peaks .
  • Isolation via preparative HPLC : Facilitate structural elucidation via 2D NMR .
  • Computational modeling : Predict plausible degradation products using software like Gaussian .

Q. What statistical approaches ensure reproducibility in copolymer studies involving this compound and isosorbide derivatives?

  • ANOVA : Test for significant differences in material properties (e.g., dielectric constants) across copolymer ratios .
  • Principal Component Analysis (PCA) : Correlate synthesis variables (e.g., monomer feed ratios) with performance metrics .

Experimental Design and Hypothesis Testing

Q. How can the PICOT framework structure hypothesis-driven studies on this compound’s biomedical applications?

  • Population (P) : Target biomaterial (e.g., drug-eluting stents).
  • Intervention (I) : Incorporation of this compound as a plasticizer.
  • Comparison (C) : Benchmark against traditional polymers (e.g., PVC).
  • Outcome (O) : Measure biocompatibility via cytotoxicity assays.
  • Time (T) : Assess degradation over 6–12 months .

Q. What steps validate the ecological impact hypotheses of this compound in green chemistry research?

  • Life Cycle Assessment (LCA) : Quantify energy use and waste generation vs. petrochemical analogs .
  • Toxicity screening : Use in vitro models (e.g., Daphnia magna) to assess aquatic toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.